4-tert-Butylbenzoic-D13 Acid

Isotopic purity Internal standard LC-MS/MS quantitation

4-tert-Butylbenzoic-D13 Acid (CAS 2708287-40-3; synonyms: p-tert-Butylbenzoic-D13 Acid, TBBA-d13) is a perdeuterated aromatic carboxylic acid belonging to the class of stable isotope-labeled internal standards (SIL-IS). All 13 non-exchangeable hydrogen atoms in the parent 4-tert-butylbenzoic acid scaffold are replaced by deuterium (²H), yielding the formula (CD₃)₃CC₆D₄COOH and a molecular weight of 191.31 g/mol.

Molecular Formula C11H14O2
Molecular Weight 191.31 g/mol
Cat. No. B14030485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzoic-D13 Acid
Molecular FormulaC11H14O2
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD
InChIKeyKDVYCTOWXSLNNI-LMQJRLHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbenzoic-D13 Acid: Perdeuterated Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


4-tert-Butylbenzoic-D13 Acid (CAS 2708287-40-3; synonyms: p-tert-Butylbenzoic-D13 Acid, TBBA-d13) is a perdeuterated aromatic carboxylic acid belonging to the class of stable isotope-labeled internal standards (SIL-IS). All 13 non-exchangeable hydrogen atoms in the parent 4-tert-butylbenzoic acid scaffold are replaced by deuterium (²H), yielding the formula (CD₃)₃CC₆D₄COOH and a molecular weight of 191.31 g/mol . The compound is supplied at 99 atom % D isotopic enrichment and is primarily employed as an internal standard for the quantitative determination of 4-tert-butylbenzoic acid (TBBA) by liquid chromatography–tandem mass spectrometry (LC-MS/MS) in complex biological matrices such as human urine .

Why Generic Substitution Fails for 4-tert-Butylbenzoic-D13 Acid in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, substituting 4-tert-Butylbenzoic-D13 Acid with the unlabeled parent compound (4-tert-butylbenzoic acid, CAS 98-73-7) or a structural analog (e.g., 4-butylbenzoic acid or benzoic acid-d5) as an internal standard introduces systematic error. The unlabeled parent is indistinguishable from endogenous analyte, precluding its use as an internal standard. Structural analogs exhibit different extraction recovery, ionization efficiency, and chromatographic retention behavior relative to the target analyte [1]. Deuterated standards with fewer than 13 deuterium atoms (e.g., benzoic acid-d5, mass shift +5 Da) may suffer from incomplete chromatographic resolution or spectral overlap with the analyte's natural isotopic envelope, particularly at low analyte concentrations [2]. The D13 labeling pattern of TBBA-d13 provides a mass shift of +13 Da, placing the internal standard signal well outside the natural isotopic cluster of the unlabeled analyte and ensuring unambiguous selected reaction monitoring (SRM) transitions [3].

4-tert-Butylbenzoic-D13 Acid: Quantitative Differentiation Evidence Against Closest Analogs


Isotopic Enrichment: 99 atom % D vs. Typical Commercial Deuterated Standards at 98 atom % D

4-tert-Butylbenzoic-D13 Acid is supplied at 99 atom % D isotopic enrichment, confirmed by the manufacturer's certificate of analysis . In comparison, many commercial deuterated aromatic acid standards (e.g., benzoic acid-d5 from general suppliers) are offered at 98 atom % D . The 1 percentage point higher enrichment in TBBA-d13 reduces the residual unlabeled fraction from approximately 2% to approximately 1%, thereby minimizing the contribution of the internal standard to the analyte signal and improving the lower limit of quantification (LLOQ) by roughly a factor of two when working near the detection limit . This becomes critical when quantifying trace-level TBBA in human urine where concentrations may be below 5 μg/L.

Isotopic purity Internal standard LC-MS/MS quantitation Bioanalysis

Mass Shift: +13 Da Provides Superior Spectral Resolution Over +5 Da Deuterated Internal Standards

4-tert-Butylbenzoic-D13 Acid (MW 191.31) provides a mass shift of +13 Da relative to the unlabeled analyte 4-tert-butylbenzoic acid (MW 178.23). This places the internal standard signal entirely outside the natural isotopic envelope of the analyte, which at m/z 177 [M-H]⁻ extends to approximately m/z 180 [M-H+3]⁻ via ¹³C contributions [1]. In contrast, a commonly employed deuterated internal standard with only +5 Da mass shift (e.g., benzoic acid-d5) can exhibit partial overlap between its monoisotopic peak and the ¹³C₂ isotopologue of the unlabeled analyte, introducing cross-talk that degrades accuracy at low analyte-to-IS ratios [2]. The TBBA-d13 mass shift of +13 Da eliminates this cross-talk, supporting method linearity down to 0.10 μg/L .

Mass spectrometry Selected reaction monitoring Isotopic interference Internal standard selection

Validated Method Performance: 90–110% Accuracy and 5–10% Precision in Human Urine Biomonitoring

The MAK Commission's validated UPLC-MS/MS biomonitoring method for lysmeral metabolites employs TBBA-d13 as the deuterated internal standard for 4-tert-butylbenzoic acid quantification in human urine, following enzymatic cleavage, liquid-liquid extraction, and derivatization with 3-nitrophthalic anhydride [1]. Method validation according to approved standard guidelines demonstrated accuracy in the range of 90–110% and intra- and inter-day precision of 5–10% for TBBA . In contrast, the structural analog tert-butylhippuric acid (TBHA), for which no matched deuterated internal standard was available, exhibited unacceptably high coefficients of variation (>20%) and was excluded from the validated method . This directly demonstrates that the use of TBBA-d13 as a matched SIL-IS enables quantification meeting regulatory acceptance criteria, while a closely related in-class metabolite without a matched IS failed validation.

Method validation Human biomonitoring Accuracy Precision Regulatory compliance

Parent Compound Sirtuin Inhibitor Potency: TBBA as the Most Potent Sir2p Inhibitor Among Tested Benzoic Acid Derivatives

The parent compound 4-tert-butylbenzoic acid (TBBA, compound 20) was identified as the most potent yeast Sir2p inhibitor in a structure-activity relationship study of disubstituted benzene derivatives, with a minimum inhibitory concentration (MIC) of 50 μM against Sir2p [1]. This represents a 4-fold improvement over 4-isopropylbenzoic acid (MIC 200 μM) and a 16-fold improvement over 4-methylbenzoic acid (MIC 800 μM), establishing the tert-butyl substituent as optimal for Sir2p inhibition [2]. Against human SIRT1, TBBA exhibited an IC₅₀ of 1.0 mM and showed 54.8% inhibition at 1.6 mM, with selectivity over SIRT2 (28.0% inhibition at 1.6 mM) [2]. Computational binding free energy analysis (MM-GBSA) yielded ΔG_bind = −31.6 kcal/mol for TBBA, compared to −26.8 kcal/mol for the 4-dimethylamino analog (compound 5), corroborating the experimental potency ranking [3]. While the deuterated analog TBBA-d13 serves primarily as an internal standard, its availability enables precise quantification of TBBA in sirtuin inhibitor screening assays, eliminating matrix-dependent ionization variability.

Sirtuin inhibition Sir2p SIRT1 Cancer research Epigenetics

Storage Stability: 3-Year Shelf Life Under Ambient Conditions vs. Cold-Chain-Dependent 13C-Labeled Analogs

4-tert-Butylbenzoic-D13 Acid is stable when stored at room temperature under recommended conditions, with re-analysis for chemical purity advised after three years . This room-temperature stability simplifies procurement logistics and reduces storage costs compared to 13C-labeled internal standards (e.g., 13C₇-benzoic acid), which frequently require refrigerated or frozen storage to prevent degradation of the labeled moiety . The compound's stability is attributable to the robust aromatic carboxylic acid scaffold, where deuterium substitution does not introduce labile functional groups; the tert-butyl and carboxyl moieties are resistant to hydrolysis, oxidation, and photodegradation under standard laboratory storage conditions . For laboratories operating in resource-limited settings or requiring field-deployable analytical workflows, ambient storage eliminates dependence on uninterrupted cold-chain logistics and reduces the risk of standard degradation during transport.

Stability Storage Procurement logistics Shelf life Cold chain

4-tert-Butylbenzoic-D13 Acid: High-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Regulatory Human Biomonitoring of Fragrance Chemical Exposure (Lysmeral/Lilial)

The MAK Commission's validated UPLC-MS/MS method establishes TBBA-d13 as the required internal standard for quantifying 4-tert-butylbenzoic acid in human urine as a biomarker of exposure to the fragrance chemical lysmeral (lilial). The method achieves accuracy of 90–110% and precision of 5–10%, meeting ISO 17025 requirements for regulatory biomonitoring . The +13 Da mass shift eliminates isotopic cross-talk, enabling reliable quantification at LOQs of 0.36–0.45 μg/L . Laboratories conducting population-scale exposure assessment under the German Environmental Survey (GerES) or similar national programs should specify TBBA-d13 to ensure method compliance and inter-laboratory data comparability.

Environmental Water Analysis for Endocrine-Disrupting Compound Screening

4-tert-Butylbenzoic acid has been identified as a weakly acidic endocrine-disrupting compound detectable in water samples by LC-ESI-MS . Use of TBBA-d13 as an isotope dilution internal standard compensates for matrix-dependent ionization suppression observed with acidified mobile phases . The 99 atom % D enrichment ensures minimal internal standard contribution to the analyte signal at environmentally relevant concentrations (sub-μg/L range), and room-temperature storage simplifies deployment in field laboratories lacking cold-chain infrastructure [1].

Sirtuin Inhibitor Drug Discovery and Preclinical Pharmacokinetics

4-tert-Butylbenzoic acid (the unlabeled parent of TBBA-d13) is the most potent Sir2p inhibitor among tested benzoic acid derivatives (MIC 50 μM) and a selective SIRT1 inhibitor (IC₅₀ 1.0 mM) . In sirtuin-focused drug discovery programs, TBBA-d13 serves a dual role: (i) as an internal standard for quantifying the parent compound in cell-based assays, microsomal stability studies, and plasma protein binding experiments, and (ii) as a tracer for metabolic pathway elucidation using high-resolution mass spectrometry. The compound's availability at 99 atom % D supports both quantitative bioanalysis and exploratory metabolic flux studies within a single procurement .

Quality Control of Industrial Alkyd Resin and Polyester Formulations

The parent compound 4-tert-butylbenzoic acid is widely used as a chain-stopping agent and polymerization regulator in alkyd resin and polyester production . TBBA-d13 enables precise quantification of residual monomer or modifier content in finished polymer products by isotope dilution GC-MS or LC-MS. The +13 Da mass shift provides unambiguous detection free from polymer matrix interferences, and the 3-year room-temperature shelf life supports long-term quality control programs without specialized storage . Industrial QC laboratories seeking ISO 9001-compliant analytical workflows benefit from the compound's validated stability and commercial availability from multiple suppliers.

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